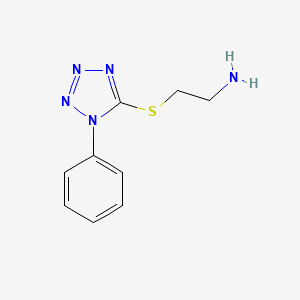

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

Übersicht

Beschreibung

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is an organic compound that features a tetrazole ring attached to a phenyl group and an ethylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate ethylamine derivative. The reaction is usually carried out in the presence of a base such as potassium hydroxide in an ethanol solvent . The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Oxidation of the Sulfide Linkage

The sulfide (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Room temperature, 12 hrs | Sulfoxide derivative | |

| KMnO<sub>4</sub> | Acidic medium, reflux | Sulfone derivative |

These reactions preserve the tetrazole ring while modifying the sulfur center, enhancing polarity for pharmaceutical applications.

Substitution Reactions at the Tetrazole Ring

Electrophilic substitution occurs at the tetrazole N1 position due to electron-withdrawing effects:

Regioselectivity is influenced by the electron density of substituents, favoring N1 for stronger electron-donating groups (EDGs) .

Nucleophilic Reactions of the Ethylamine Group

The primary amine participates in:

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Acetamide derivative | 85% |

Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product | Application |

|---|---|---|---|

| Aromatic aldehydes | Ethanol, reflux | Imine-linked conjugates | Anticancer scaffolds |

Cycloaddition Reactions

The tetrazole moiety engages in [2+3] cycloadditions:

| Dipolarophile | Conditions | Product | Key Feature |

|---|---|---|---|

| Methyl vinyl ketone dimer | CH<sub>2</sub>Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub> | Pyrano-pyridazine hybrid | Diels-Alder adduct |

| Azides | Cu catalysis, 80°C | Triazole-tetrazole hybrids | Click chemistry |

Reaction with methyl vinyl ketone dimer under basic conditions yields fused heterocycles , while copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole linkages .

Multicomponent Reactions (MCRs)

The amine and tetrazole groups enable participation in MCRs:

Notably, solvent-free MCRs with aldehydes and malononitrile produce acrylonitrile-tetrazole hybrids efficiently .

Reductive Transformations

The sulfide and tetrazole groups undergo reduction:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | Cleaved sulfide to thiol | S-S bond scission |

| H<sub>2</sub>, Pd/C | Ethanol, 50 psi | Tetrazole ring hydrogenolysis | Amine intermediate |

LiAlH<sub>4</sub> selectively reduces the sulfide bridge without affecting the tetrazole, while hydrogenolysis degrades the tetrazole ring .

Thermal Decomposition

Thermolysis of azido derivatives yields azirines:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| Haloazidoalkene precursor | Toluene, 90°C, 2–3 hrs | 2-Halo-2H-azirine | 99% |

This pathway generates strained azirine rings, valuable in photolabile prodrug design .

Key Structural Insights

-

Tetrazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes hydrogenolysis under H<sub>2</sub> .

-

Sulfide Reactivity : More reactive than thioethers due to adjacent electron-deficient tetrazole .

-

Amine Versatility : Enables conjugation with biomolecules or polymers for drug delivery .

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylamine derivatives. The reaction conditions often include:

- Solvent : Ethanol or dimethylformamide (DMF)

- Base : Potassium hydroxide (KOH)

Microwave-assisted techniques have been employed to enhance yield and reduce reaction time, achieving high purity levels efficiently.

Chemistry

The compound serves as a building block for synthesizing more complex tetrazole derivatives. These derivatives are valuable in organic synthesis and material science due to their unique chemical properties.

Biology

This compound exhibits various biological activities , including:

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis.

- Antifungal Activity : Effective against fungi like Aspergillus flavus.

- Antitumor Activity : Exhibits cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range for MCF-7 breast cancer cells .

Medicine

The compound is explored for its potential use in drug development. Its bioisosteric properties allow it to mimic carboxylic acids, making it a candidate for designing pharmaceuticals targeting specific enzymes or receptors. The tetrazole ring enhances binding affinity to biological targets, facilitating interactions with enzymes and proteins .

Industry

In industrial applications, this compound is utilized in developing agrochemicals, dyes, and other products. Its unique chemical properties contribute to creating materials with specific functionalities.

Case Studies

Several studies have documented the biological activities of tetrazole derivatives:

- Antitumor Studies :

- Antiviral Activity :

- Antimicrobial Activity :

Wirkmechanismus

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with biological systems in a specific manner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the ethylamine chain.

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid group instead of an ethylamine chain.

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-benzene-1,4-diol: Contains a benzene-1,4-diol group instead of an ethylamine chain.

Uniqueness

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is unique due to the presence of both the tetrazole ring and the ethylamine chain, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to interact with a variety of biological targets.

Biologische Aktivität

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings.

Synthesis

The synthesis of this compound can be accomplished through several methods, often involving the reaction of 1-phenyl-5-sulfanyltetrazole with alkyl amines. The compound's synthesis has been optimized to yield high purity and yield using microwave-assisted techniques, which significantly reduce reaction times and improve efficiency .

Biological Activity

Antitumor Activity

Recent studies have shown that compounds containing tetrazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazoles have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications in the substituents can enhance their antitumor activity. The presence of a phenyl group enhances the cytotoxicity, likely due to improved interactions with cellular targets .

Antiviral Activity

Research has indicated that certain tetrazole derivatives demonstrate antiviral properties, particularly against influenza viruses. For example, specific nonannulated tetrazolylpyrimidines derived from similar structures exhibited moderate activity against H1N1 influenza A virus, with selectivity indices indicating low cytotoxicity compared to standard antiviral agents like rimantadine . This suggests potential therapeutic applications in antiviral drug development.

Antibacterial and Antifungal Properties

In vitro studies have reported that related tetrazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, such as Escherichia coli and Bacillus subtilis. Some derivatives have also demonstrated antifungal activity against strains like Aspergillus flavus, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Phenyl Group | Increases cytotoxicity; enhances interaction with targets |

| Alkyl Chain Length | Optimal length improves solubility and bioavailability |

| Halogen Substituents | Can enhance potency; varies with position and type |

| Sulfanyl Linkage | Contributes to overall stability and biological activity |

The SAR studies suggest that modifications to the phenyl ring or the alkyl chain can lead to significant changes in biological potency. For instance, introducing halogens or varying the length of the ethylamine chain can optimize interactions with biological targets, enhancing efficacy against cancer cells or pathogens.

Case Studies

Several case studies illustrate the potential of tetrazole derivatives in therapeutic applications:

- Cytotoxicity Against Cancer Cells : A study demonstrated that a series of tetrazole derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values as low as 16 µM. The most active compounds contained cyclohexyl groups or halogen substitutions that significantly increased their effectiveness .

- Antiviral Efficacy : A derivative of this compound was tested for its antiviral properties against H1N1, showing promising results with a selectivity index favorable compared to traditional antiviral drugs .

- Antimicrobial Activity : In another study, various tetrazole compounds were synthesized and screened for their antibacterial properties. Compounds showed effective inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKACQVKFVSVMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.